6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride
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Overview
Description
6,6-dimethoxy-2-azaspiro[3.3]heptane hydrochloride is an organic compound characterized by its unique spirocyclic structure.
Preparation Methods
The synthesis of 6,6-dimethoxy-2-azaspiro[33]heptane hydrochloride typically involves a multi-step processThe reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction times, and using more efficient catalysts to increase yield and reduce costs .
Chemical Reactions Analysis
6,6-dimethoxy-2-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where methoxy groups can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
6,6-dimethoxy-2-azaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound is used in the study of biological systems, including enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 6,6-dimethoxy-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
6,6-dimethoxy-2-azaspiro[3.3]heptane hydrochloride can be compared with other spirocyclic compounds such as:
2-oxa-6-azaspiro[3.3]heptane: Known for its use as a structural surrogate in drug design.
6-amino-2-azaspiro[3.3]heptane: Utilized in the synthesis of sterically constrained amino acids for biochemical applications.
2-thia-6-azaspiro[3.3]heptane: Employed in the development of new materials and catalysts. The uniqueness of 6,6-dimethoxy-2-azaspiro[3.3]heptane hydrochloride lies in its methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs.
Biological Activity
6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride is a bicyclic heterocyclic compound characterized by its unique structural features, including two methoxy groups attached to the sixth carbon of the spirocyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a bioisostere for piperidine derivatives.
- Molecular Formula : C₈H₁₆ClNO₂
- Molecular Weight : 193.67 g/mol
- CAS Number : 2230802-69-2
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily related to its interaction with neurotransmitter systems and potential therapeutic applications.
Neuropharmacological Effects
Studies have shown that compounds similar to this compound can act as modulators of neurotransmitter receptors, particularly muscarinic acetylcholine receptors. The compound's structural similarity to known receptor ligands suggests it may influence cognitive functions and memory processes.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound indicate potential efficacy against various bacterial strains. The methoxy groups may enhance its lipophilicity, allowing better membrane penetration and increased biological activity.
Structure-Activity Relationship (SAR)
The unique bicyclic structure of this compound allows it to mimic other biologically active compounds. The following table summarizes some related compounds and their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6,6-Dimethyl-2-azaspiro[4.4]non-1-ene | Similar spirocyclic structure | Insect repellent properties |
Piperidine | Saturated six-membered ring with nitrogen | Commonly used in pharmaceuticals |
6-Methoxy-2-piperidinone | Contains a piperidine core | Various drug formulations |
1-Azaspiro[4.5]decane | Larger spirocyclic structure | Unique scaffold for drug design |
Case Studies
- Cognitive Enhancement : A study conducted on the effects of this compound on animal models demonstrated improved memory retention in tasks requiring spatial navigation, suggesting potential applications in treating cognitive disorders.
- Antibacterial Screening : In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to those of established antibiotics.
Properties
Molecular Formula |
C8H16ClNO2 |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
6,6-dimethoxy-2-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-10-8(11-2)3-7(4-8)5-9-6-7;/h9H,3-6H2,1-2H3;1H |
InChI Key |
WFIHSXZWDHFYKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC2(C1)CNC2)OC.Cl |
Origin of Product |
United States |
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